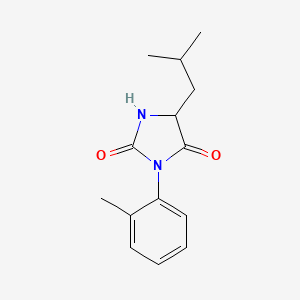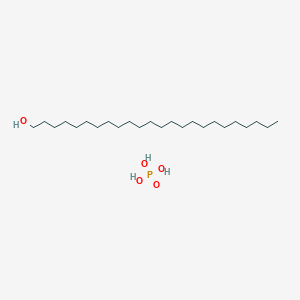
Phosphoric acid;tetracosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid;tetracosan-1-ol is a compound that combines phosphoric acid and tetracosan-1-ol. Phosphoric acid is a colorless, odorless phosphorus-containing inorganic acid, commonly used in various industrial and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid can be synthesized through several methods, including the thermal process and the wet process. The thermal process involves burning elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid . The wet process involves treating phosphate rock with sulfuric acid to produce phosphoric acid and calcium sulfate .
Tetracosan-1-ol can be synthesized by the reduction of lignoceric acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of phosphoric acid primarily uses the wet process due to its lower energy consumption and ability to handle low-grade phosphate rock . Tetracosan-1-ol is typically produced through the hydrogenation of lignoceric acid, which is derived from natural sources such as plant oils .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid undergoes various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Forms pyrophosphoric acid and metaphosphoric acid upon heating.
Esterification: Reacts with alcohols to form phosphate esters.
Tetracosan-1-ol undergoes reactions such as:
Oxidation: Can be oxidized to tetracosanoic acid.
Esterification: Reacts with acids to form esters.
Substitution: Can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Esterification: Typically involves acids like acetic acid or sulfuric acid as catalysts.
Major Products
Phosphoric acid: Forms phosphate salts, pyrophosphoric acid, and metaphosphoric acid.
Tetracosan-1-ol: Forms tetracosanoic acid and various esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid is widely used in:
Chemistry: As a reagent in various chemical reactions.
Biology: As a buffer in biological research.
Medicine: In dental and orthodontic applications.
Industry: In the production of fertilizers, detergents, and food additives.
Tetracosan-1-ol is used in:
Chemistry: As a precursor for the synthesis of other compounds.
Biology: Studied for its role in plant metabolism.
Medicine: Investigated for its potential wound-healing properties.
Industry: Used in cosmetics and personal care products.
Wirkmechanismus
Phosphoric acid acts as a sequestering agent, binding divalent cations such as Fe++, Cu++, Ca++, and Mg++ . It is also involved in various biochemical pathways, including energy production and signal transduction .
Tetracosan-1-ol exerts its effects through its role as a long-chain fatty alcohol. It is involved in the formation of cell membranes and can influence membrane fluidity and permeability . It also has potential wound-healing properties due to its role in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid: Similar compounds include phosphonic acid and phosphinic acid, which have different oxidation states and coordination properties.
Tetracosan-1-ol: Similar compounds include other long-chain fatty alcohols such as hexacosanol and octacosanol.
Uniqueness
Phosphoric acid is unique due to its ability to form multiple types of phosphate esters and its widespread use in various industries . Tetracosan-1-ol is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it useful in various applications .
Eigenschaften
CAS-Nummer |
359849-98-2 |
|---|---|
Molekularformel |
C24H53O5P |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
phosphoric acid;tetracosan-1-ol |
InChI |
InChI=1S/C24H50O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-5(2,3)4/h25H,2-24H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
LVYYGPCFWMRRMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


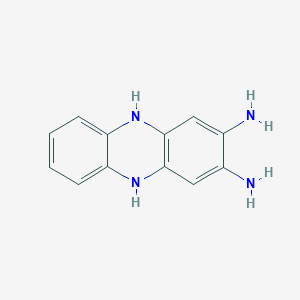
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
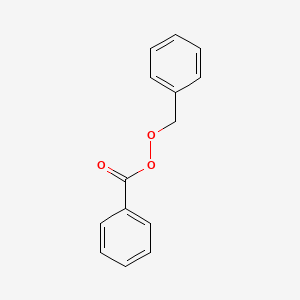

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
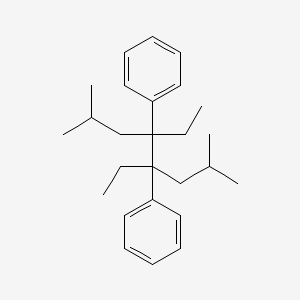
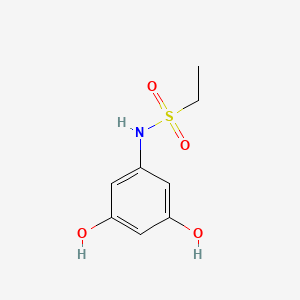
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
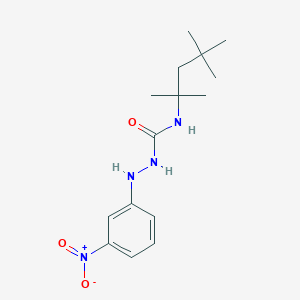
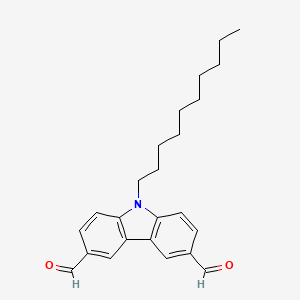
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
